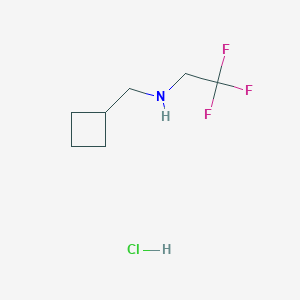

(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Description

(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a fluorinated amine hydrochloride compound characterized by a cyclobutylmethyl group and a 2,2,2-trifluoroethyl substituent. Its molecular structure combines the steric bulk of the cyclobutyl ring with the electron-withdrawing properties of the trifluoroethyl group, which may enhance metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name |

N-(cyclobutylmethyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-11-4-6-2-1-3-6;/h6,11H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTUIHXRRKGIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNCC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of cyclobutylmethylamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the product through recrystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Histamine-3 Receptor Modulation

One of the primary applications of (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is its role as a histamine-3 receptor ligand. Compounds that bind to histamine-3 receptors are crucial in treating conditions related to neurological processes, such as cognitive disorders and obesity. The binding affinities of related compounds have been reported to range from about 0.05 nM to 150 nM, with preferred compounds showing affinities as low as 0.05 nM to 10 nM . This suggests that this compound may be effective in modulating neurotransmission and could be explored further for therapeutic uses.

1.2 Potential Therapeutic Applications

Due to its structural characteristics, this compound may exhibit a range of pharmacological activities similar to other dimethylamine derivatives. These derivatives have been shown to possess antimicrobial, antihistaminic, anticancer, and analgesic properties . The unique chemical structure of this compound allows for the potential modulation of various biological targets, making it a candidate for the development of new therapeutic agents.

Organic Synthesis

2.1 Intermediate in Chemical Reactions

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules within pharmaceutical and agrochemical industries. Its reactivity can be harnessed for synthesizing various derivatives that may have enhanced biological activities or specific functionalities required for drug development .

Case Studies

3.1 Synthesis and Characterization

Research has demonstrated methods for synthesizing this compound through various organic reactions involving cyclobutyl and trifluoroethyl amines . Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

3.2 Pharmacological Studies

In pharmacological studies, compounds similar to this compound have shown promise in preclinical trials targeting neurological disorders. These studies focus on the modulation of histamine receptors and their implications for memory enhancement and cognitive function .

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Cyclobutylmethyl)(2,2-Difluoroethyl)Amine Hydrochloride

- Structural Difference : Replaces the trifluoroethyl group with a 2,2-difluoroethyl moiety.

- Impact : Reduced fluorine content may lower electronegativity and metabolic resistance compared to the trifluoroethyl analog. This could influence solubility and bioavailability .

(Cyclopropylmethyl)(2,2,2-Trifluoroethyl)Amine Hydrochloride

- Structural Difference : Substitutes the cyclobutyl group with a smaller cyclopropyl ring.

- Impact : The cyclopropane ring’s higher ring strain may increase reactivity or alter conformational flexibility, affecting interactions with biological targets (e.g., enzymes or receptors) .

- Molecular Formula : C₆H₁₀F₃N (vs. C₇H₁₂F₃N for the cyclobutyl analog), indicating a lighter molecular weight .

O-(2,2,2-Trifluoroethyl)Hydroxylamine Hydrochloride

- Structural Difference : Contains a hydroxylamine (-NHOH) group instead of a secondary amine.

- Impact : The hydroxylamine group introduces redox activity, making it suitable for synthetic intermediates in organic chemistry (e.g., nitroxide radical formation) .

- Physical Properties : Melting point 161–163°C, higher than typical amine hydrochlorides, likely due to stronger hydrogen bonding .

2-[3-(2,2,2-Trifluoroethyl)-1,2,4-Oxadiazol-5-yl]Piperidine Hydrochloride

- Structural Difference : Incorporates a piperidine-oxadiazole scaffold with a trifluoroethyl side chain.

- This structure is prevalent in kinase inhibitors or antimicrobial agents .

Comparative Analysis Table

Research Implications and Trends

- Pharmaceutical Relevance : The trifluoroethyl group’s electronegativity and lipophilicity make it a key motif in CNS-targeting drugs, though cyclobutyl derivatives may offer improved blood-brain barrier penetration over cyclopropyl analogs .

- Agrochemical Potential: Fluorinated amines are leveraged in herbicide design (e.g., sulfonylurea derivatives in ), though the cyclobutylmethyl variant’s role here remains underexplored .

- Synthetic Challenges : Discontinuation of certain analogs (e.g., 2,2-difluoroethyl derivatives) may reflect synthetic hurdles or instability, emphasizing the need for optimized routes .

Biological Activity

(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoroethyl group is known to enhance the lipophilicity and stability of compounds, which can improve their interactions with biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It combines a cyclobutylmethyl moiety with a 2,2,2-trifluoroethyl amine group. The trifluoromethyl group is particularly significant as it has been shown to influence the compound's reactivity and biological interactions.

The mechanism by which this compound exerts its biological effects is primarily attributed to the trifluoroethyl group. This group enhances the compound's ability to interact with various biological targets by:

- Increasing Lipophilicity : The trifluoromethyl group enhances the hydrophobic character of the molecule, improving membrane permeability.

- Stabilizing Interactions : The presence of fluorine atoms can stabilize interactions with target proteins or nucleic acids through unique bonding arrangements.

- Modulating Receptor Activity : Compounds containing trifluoromethyl groups have been shown to modulate receptor activity due to their ability to mimic or alter the binding characteristics of natural ligands.

Biological Activity Overview

Research has demonstrated that compounds similar to this compound exhibit various biological activities:

- Antidepressant Effects : Analogous compounds have been studied for their potential antidepressant properties by influencing neurotransmitter systems.

- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation through modulation of cytokine release.

- Antitumor Properties : Certain trifluoromethyl-containing compounds have demonstrated cytotoxic effects against cancer cell lines.

Data Table: Biological Activities of Related Compounds

Case Studies

- Adenylate Cyclase Activation : A study compared the effects of N-trifluoroethyldopamine with dopamine on adenylate cyclase activity in rat striatum. While dopamine showed a strong dose-dependent stimulation, the trifluoroethyldopamine exhibited only weak activity at similar concentrations . This suggests that while modifications can enhance certain activities, they may also reduce others.

- Relaxant Effects on Vascular Tissues : Research has indicated that both N-ethyl and N-trifluoroethyldopamine analogs produced relaxant effects in isolated rabbit renal arteries without selectivity for dopamine receptors . This points toward broader vascular implications for compounds containing similar structures.

- Pharmaceutical Development : The development of novel sodium channel inhibitors has highlighted the importance of trifluoromethyl groups in enhancing selectivity and efficacy against specific ion channels associated with pain disorders . This underscores the therapeutic potential of this compound in managing chronic pain conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution between cyclobutylmethylamine and 2,2,2-trifluoroethyl halides, followed by salt formation with HCl. Key factors include solvent choice (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios. Catalysts like triethylamine may enhance reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .

- Data Consideration : Reaction yields are often lower (~40–60%) due to steric hindrance from the cyclobutyl group. Impurity profiles (e.g., unreacted amines or halogenated byproducts) should be analyzed via HPLC or GC-MS .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodology : Solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO, ethanol) should be measured via gravimetric or UV-Vis methods. Stability studies under varying pH (2–9) and temperatures (4°C to 37°C) are essential. Use NMR (e.g., H, F) to monitor structural integrity over time .

- Data Contradictions : While hydrochloride salts generally improve aqueous solubility, the hydrophobic cyclobutyl group may limit solubility in polar solvents. Stability discrepancies may arise in acidic conditions due to potential amine protonation .

Q. What spectroscopic techniques are most effective for confirming the molecular structure?

- Methodology :

- NMR : H NMR for cyclobutyl protons (δ 1.5–2.5 ppm) and trifluoroethyl CF signals (δ ~4.0 ppm). F NMR confirms trifluoroethyl integrity (δ -70 to -75 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H] and isotopic patterns.

- X-ray Crystallography : For definitive stereochemical confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodology : Compare logP (lipophilicity) via shake-flask or chromatographic methods. Assess metabolic stability using liver microsomes (e.g., rat or human) and LC-MS/MS to identify metabolites. Fluorine’s electron-withdrawing effect reduces amine basicity, potentially altering membrane permeability and plasma protein binding .

- Data Interpretation : Fluorinated analogs often exhibit prolonged half-lives due to resistance to oxidative metabolism. However, steric effects from the cyclobutyl group may counterbalance this advantage .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Dose-Response Curves : Validate in vitro activity (e.g., IC) against target receptors (e.g., GPCRs) using radioligand binding assays.

- Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and clearance in rodent models.

- Metabolite Identification : Use F NMR or MS to detect defluorination or cyclobutyl ring oxidation products .

- Conflict Resolution : Discrepancies may arise from poor in vivo solubility or rapid metabolism. Prodrug strategies (e.g., esterification) or formulation optimization (e.g., nanoemulsions) can bridge gaps .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

- Docking Simulations : Use software like AutoDock Vina to model binding to fluorophilic pockets (e.g., in enzymes or ion channels).

- MD Simulations : Assess conformational stability of the cyclobutyl group in hydrophobic binding sites.

- QSAR : Correlate structural features (e.g., cyclobutyl ring strain, fluorine electronegativity) with activity data .

- Validation : Cross-reference predictions with experimental binding assays (SPR or ITC) and mutagenesis studies .

Q. What advanced purification techniques address challenges in isolating enantiomers or diastereomers?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Crystallization-Induced Diastereomer Transformation (CIDT) : Employ chiral resolving agents (e.g., tartaric acid derivatives).

- Dynamic Kinetic Resolution (DKR) : Catalytic asymmetric synthesis to favor specific stereoisomers .

- Data Challenges : Cyclobutyl groups may introduce conformational rigidity, complicating resolution. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.